molecular formula C20H13BrF4N2O2 B3310764 1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946223-70-7

1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3310764
CAS No.: 946223-70-7
M. Wt: 469.2 g/mol
InChI Key: APWYXWPISQYMGS-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based compound characterized by:

  • Core structure: A 2-oxo-1,2-dihydropyridine ring, a scaffold known for pharmacological versatility, including anticonvulsant and calcium channel-modulating activities .
  • Substituents:
    • A 4-bromophenylmethyl group at position 1, which may enhance lipophilicity and influence receptor binding.
    • An N-linked 4-fluoro-3-(trifluoromethyl)phenyl group at position 3, introducing electron-withdrawing fluorine and trifluoromethyl groups that could improve metabolic stability and target affinity.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF4N2O2/c21-13-5-3-12(4-6-13)11-27-9-1-2-15(19(27)29)18(28)26-14-7-8-17(22)16(10-14)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWYXWPISQYMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boronic acid derivatives to achieve the desired coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug discovery.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to bind to these targets. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Anticonvulsant Dihydropyridine Derivatives

Compounds with the dihydropyridine core, such as those reported in Iranian Journal of Pharmaceutical Research (2017), demonstrate efficacy in pentylenetetrazole (PTZ)- and maximal electroshock (MES)-induced seizure models . Key comparisons:

Feature Target Compound Reference Compounds (2,4,5,6)
Substituents Bromophenylmethyl, fluoro-trifluoromethylphenyl Varied imidazole and halogen substitutions
Activity Not explicitly tested, but structural similarity suggests anticonvulsant potential ED₅₀ values: 15–30 mg/kg in PTZ and MES models
Mechanism Likely modulation of ion channels (e.g., Ca²⁺ or GABA receptors) Confirmed inhibition of seizure propagation pathways

Key Insight : The bromine and trifluoromethyl groups in the target compound may enhance blood-brain barrier penetration compared to simpler halogenated analogs, though this requires experimental validation .

Deuterium-Enriched Dihydroquinoline Carboxamides

The deuterated compound in -hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide, shares a trifluoromethylphenyl group but differs in its quinoline core .

Feature Target Compound Deuterium-Enriched Analog
Core Structure Dihydropyridine Dihydroquinoline
Substituents Bromophenylmethyl Methoxy, methyl, hydroxy
Therapeutic Use Potential anticonvulsant/ion channel modulation Anticancer (malignant hyperproliferative disorders)

Key Insight : Deuterium incorporation in analogs improves metabolic stability, a modification absent in the target compound. This highlights the trade-off between structural simplicity and pharmacokinetic optimization .

Chiral Dihydropyridine Derivatives

Chiral dihydropyridines are widely studied for enantioselective interactions, particularly in calcium channel blockade .

Feature Target Compound Chiral Analogs
Stereochemistry Likely achiral (no reported stereocenters) Enantiomers with reversed elution orders
Biological Impact Unlikely to exhibit enantiomer-specific effects Enantiomers show divergent potency in Ga²⁺ channel blocking

Key Insight : The absence of chiral centers in the target compound simplifies synthesis but may limit fine-tuning of target affinity compared to enantiomerically pure analogs .

Halogen-Substituted Dihydropyridine Carboxamides

describes N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, which shares a bromophenyl group and planar conformation with the target compound .

Feature Target Compound N-(3-Bromo-2-methylphenyl) Analog
Planar Conformation Likely similar due to π-conjugation via amide bridge Dihedral angle: 8.38° between aromatic rings
Crystal Packing Not reported Centrosymmetric dimers via N–H⋯O hydrogen bonds

Fluorinated Dihydropyridine Derivatives

includes a fluorobenzyl-substituted dihydropyridine (D-11), emphasizing fluorine’s role in enhancing bioavailability .

Feature Target Compound D-11
Fluorine Position 4-Fluoro-3-(trifluoromethyl)phenyl 4-Fluorobenzyl
Biological Role Trifluoromethyl may increase lipophilicity and target affinity Fluorine enhances metabolic stability and CNS penetration

Key Insight: The trifluoromethyl group in the target compound could confer superior target engagement compared to mono-fluorinated analogs, albeit with higher synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[(4-bromophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

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